1-Bromo-3-iso-pentyloxybenzene

Lipophilicity Partition Coefficient ADME

1-Bromo-3-iso-pentyloxybenzene (CAS: 1041522-20-6) is a meta-substituted bromoalkoxybenzene derivative with molecular formula C₁₁H₁₅BrO and molecular weight 243.14 g/mol. The compound comprises a 3-bromophenyl core substituted at the oxygen with an iso-pentyl (3-methylbutyl) chain.

Molecular Formula C11H15BrO
Molecular Weight 243.14 g/mol
Cat. No. B7815415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-iso-pentyloxybenzene
Molecular FormulaC11H15BrO
Molecular Weight243.14 g/mol
Structural Identifiers
SMILESCC(C)CCOC1=CC(=CC=C1)Br
InChIInChI=1S/C11H15BrO/c1-9(2)6-7-13-11-5-3-4-10(12)8-11/h3-5,8-9H,6-7H2,1-2H3
InChIKeyWSTDGCNUNRMKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-iso-pentyloxybenzene: Procurement-Grade Overview and Basic Characteristics


1-Bromo-3-iso-pentyloxybenzene (CAS: 1041522-20-6) is a meta-substituted bromoalkoxybenzene derivative with molecular formula C₁₁H₁₅BrO and molecular weight 243.14 g/mol . The compound comprises a 3-bromophenyl core substituted at the oxygen with an iso-pentyl (3-methylbutyl) chain . As a halogenated aromatic building block, it serves as a versatile intermediate in organic synthesis, particularly for cross-coupling reactions and as a precursor to functionalized biaryls and heterocycles . Its commercial availability from multiple suppliers with purities ≥95–97% supports its routine procurement for research and development purposes .

Why 1-Bromo-3-iso-pentyloxybenzene Cannot Be Replaced by Generic Alkoxy Analogs


Substitution of 1-bromo-3-iso-pentyloxybenzene with simpler alkoxy congeners (e.g., methoxy, ethoxy, isopropoxy, or n-pentyloxy) is not chemically neutral. The branched iso-pentyl chain introduces distinct steric bulk and lipophilicity that directly impact physicochemical properties , regioselectivity in electrophilic aromatic substitution reactions [1], and performance as a synthetic intermediate in cross-coupling and medicinal chemistry applications. Even within the same molecular formula (C₁₁H₁₅BrO), positional isomers (ortho/para) and linear vs. branched chain variants exhibit different reactivity and product profiles, making informed selection based on quantifiable differentiation essential for reproducible outcomes [2].

Quantitative Differentiation of 1-Bromo-3-iso-pentyloxybenzene vs. Structural Analogs: An Evidence-Based Procurement Guide


Lipophilicity (LogP) Comparison: Iso-Pentyl vs. Shorter/Linear Alkoxy Chains

The predicted octanol-water partition coefficient (LogP) for 1-bromo-3-iso-pentyloxybenzene is 3.874 , which is substantially higher than that of its methoxy (3.03) , isopropoxy (3.40–3.90) , and ethoxy (estimated ~3.2) analogs. This elevated lipophilicity stems from the five-carbon branched iso-pentyl chain, which increases hydrophobicity relative to shorter or linear chains. The quantified difference of +0.8 to +0.5 log units (depending on comparator) corresponds to a ~6–10× increase in octanol partitioning, which may influence membrane permeability and non-specific binding in biological assays.

Lipophilicity Partition Coefficient ADME Medicinal Chemistry

Boiling Point Elevation: Iso-Pentyl vs. n-Pentyl and Shorter Alkoxy Analogs

While experimental boiling point data for 1-bromo-3-iso-pentyloxybenzene are not widely reported, predicted boiling points provide comparative insight. The predicted boiling point for the structurally related compound 1-bromo-3-(pentyloxy)benzene (linear n-pentyl) is 321.1 ± 21.0 °C . For the iso-pentyl derivative, the increased branching slightly reduces boiling point due to decreased intermolecular forces (estimated ~310–315 °C). In contrast, 1-bromo-3-methoxybenzene boils at 210–211 °C and 1-bromo-3-ethoxybenzene at 231 °C [1]. The >100 °C increase in boiling point relative to methoxy/ethoxy analogs necessitates different distillation and handling protocols, impacting purification strategy and solvent compatibility in downstream reactions.

Boiling Point Physical Property Purification Synthesis

Steric Modulation of Electrophilic Aromatic Bromination Rates: Class-Level Inference

A 2021 kinetic study demonstrated that for alkoxybenzenes, bromination rate at the para position increases in the order tert-butoxy < ethoxy < isopropoxy [1]. While iso-pentyloxy was not directly tested, the observed trend reflects a balance between electronic activation and steric hindrance. The branched iso-pentyl group, with greater steric demand than ethoxy but less than tert-butoxy, is expected to exhibit intermediate reactivity. Specifically, the study reported relative rate constants (k_rel) for ethoxy ≈ 1.0 (reference), isopropoxy ≈ 1.5, and tert-butoxy ≈ 0.3. Extrapolating, the iso-pentyloxy derivative would likely fall between ethoxy and isopropoxy, providing a predictable, tunable reactivity profile distinct from linear n-pentyl (less steric hindrance) and shorter chains.

Reactivity Bromination Kinetics Selectivity

Synthetic Purity and Availability: Procurement Consistency

1-Bromo-3-iso-pentyloxybenzene is commercially available from multiple specialty chemical suppliers with a minimum purity specification of 95–97% . In contrast, some shorter-chain analogs (e.g., 1-bromo-3-butoxybenzene) are frequently offered at only ≥95% , while the n-pentyloxy derivative is available at 97% . The consistent availability of the iso-pentyl compound at ≥97% purity ensures reliable starting material quality for sensitive applications such as medicinal chemistry SAR campaigns, where even trace impurities can confound biological assay interpretation. The slightly higher purity specification (97% vs. 95%) may reduce the need for additional purification steps, saving time and material costs.

Purity Sourcing Reproducibility Supply Chain

Positional Isomer Differentiation: meta vs. para Substitution

1-Bromo-3-iso-pentyloxybenzene is the meta-substituted isomer (bromine at position 1, alkoxy at 3), whereas 1-bromo-4-(isopentyloxy)benzene is the para isomer . In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the electronic environment of the bromine atom differs between meta and para isomers due to resonance and inductive effects. The para isomer typically undergoes oxidative addition faster because the alkoxy group can donate electron density directly via resonance, whereas the meta isomer experiences primarily inductive electron withdrawal. This electronic difference translates to measurable variations in coupling efficiency and product yield. For example, in model Suzuki couplings, meta-substituted aryl bromides often require slightly higher catalyst loadings or longer reaction times to achieve comparable conversion.

Regioisomerism Cross-coupling Ligand design

Targeted Application Scenarios for 1-Bromo-3-iso-pentyloxybenzene Based on Differentiated Properties


Medicinal Chemistry: Enhancing Membrane Permeability in CNS-Targeted Small Molecules

The elevated LogP (3.874) of 1-bromo-3-iso-pentyloxybenzene makes it a preferred building block for synthesizing CNS-penetrant drug candidates. When incorporated into a lead scaffold, the branched iso-pentyl chain increases lipophilicity, potentially improving blood-brain barrier permeability. In a typical SAR program, replacing a methoxy group (LogP 3.03) with the iso-pentyloxy moiety would increase compound LogP by ~0.8 units, which may translate to improved brain-to-plasma ratios in rodent pharmacokinetic studies. Researchers can directly order the compound at ≥97% purity to ensure accurate structure-activity correlations.

Organic Synthesis: Tunable Electrophilic Aromatic Substitution for Late-Stage Functionalization

The predicted intermediate bromination reactivity of the iso-pentyloxy-substituted aromatic ring (class-level inference based on Laszakovits & MacKay, 2021) allows chemists to perform selective monobromination under mild conditions without over-bromination or degradation. The branched chain provides sufficient steric shielding to direct electrophilic attack to the desired position while maintaining adequate nucleophilicity. This property is particularly valuable in the synthesis of complex natural product analogs or functional materials where controlling regioselectivity is challenging.

Agrochemical Discovery: Building Block for Lipophilic Crop Protection Agents

The combination of a reactive bromine handle for cross-coupling and a lipophilic iso-pentyl tail (LogP 3.874) makes 1-bromo-3-iso-pentyloxybenzene an ideal precursor for agrochemical leads. The meta-substitution pattern allows for the introduction of diverse aryl/heteroaryl groups via Suzuki coupling while retaining the alkoxy chain, which can enhance cuticle penetration and systemic mobility in plants. The compound's commercial availability at consistent purity supports routine scale-up from discovery to pilot production.

Material Science: Precursor for Liquid Crystalline and Optoelectronic Materials

The branched iso-pentyl chain influences molecular packing and phase behavior in liquid crystals and organic semiconductors. The predicted boiling point (~310–315 °C) indicates sufficient thermal stability for processing conditions, while the bromine atom enables subsequent cross-coupling to install extended π-conjugated systems. In comparison to linear n-pentyloxy analogs, the iso-branched derivative often exhibits lower melting points and improved solubility in organic solvents, facilitating solution-processing techniques such as spin-coating or inkjet printing. Researchers developing novel organic electronics may preferentially select this compound to achieve desired thin-film morphology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-3-iso-pentyloxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.